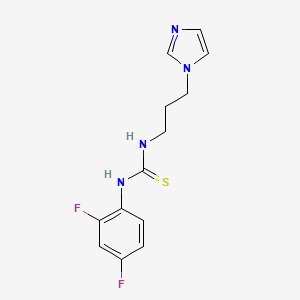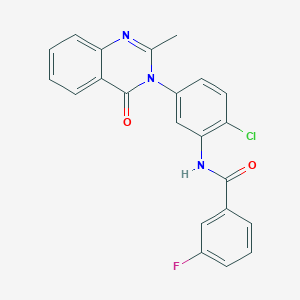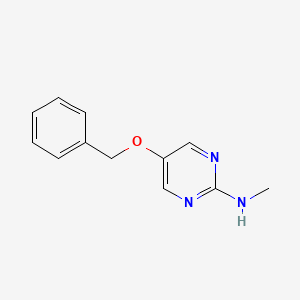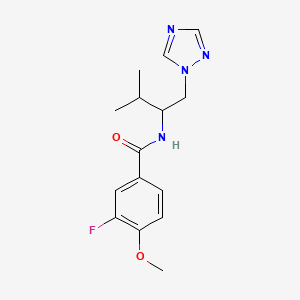
1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IR415, also known as N-(2,4-difluorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]-thiourea, is a potent anti-Hepatitis B virus (HBV) agent. It selectively interacts with the Hepatitis B virus X protein (HBx) and blocks HBV-mediated RNA interference suppression. This compound has shown significant potential in inhibiting HBV replication by reversing the inhibitory effect of the HBx protein on the activity of the dicer endoribonuclease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IR415 involves the reaction of 2,4-difluoroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of IR415 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
IR415 primarily undergoes substitution reactions due to the presence of the thiourea group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of IR415 .
Scientific Research Applications
IR415 has a wide range of applications in scientific research, particularly in the fields of virology, molecular biology, and medicinal chemistry.
Virology: IR415 is extensively used in studies related to HBV due to its ability to inhibit HBV replication by targeting the HBx protein
Molecular Biology: The compound is used to study RNA interference mechanisms and the role of the dicer endoribonuclease in gene silencing.
Medicinal Chemistry: IR415 serves as a lead compound for the development of new antiviral agents targeting HBV.
Industry: The compound is used in the development of diagnostic assays and therapeutic formulations for HBV.
Mechanism of Action
IR415 exerts its effects by selectively interacting with the HBx protein, a viral suppressor of host defenses. The compound blocks HBV-mediated RNA interference suppression and reverses the inhibitory effect of the HBx protein on the activity of the dicer endoribonuclease. This leads to the restoration of RNA interference-based silencing of viral genes, thereby inhibiting HBV replication .
Comparison with Similar Compounds
IR415 is unique in its selective interaction with the HBx protein and its ability to block HBV-mediated RNA interference suppression. Similar compounds include:
Coclauril: Another antiviral agent with a different mechanism of action.
RG7834: A compound that targets HBV replication through a different pathway.
Osalmid: An antiviral agent with a broader spectrum of activity
IR415 stands out due to its high selectivity and potency against HBV, making it a valuable tool in antiviral research and drug development.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBPLFMLHNMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)



![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2907731.png)
![3-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2907732.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2907733.png)
![5-Dimethylphosphoryl-1-oxaspiro[2.5]octane](/img/structure/B2907734.png)



